α-Hydroxymetoprolol-d7(iso-propyl-d7)(mixture of stereoisomers)

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

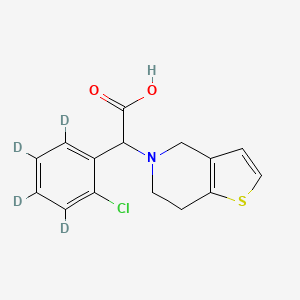

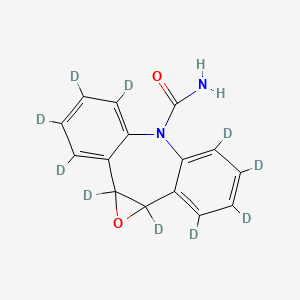

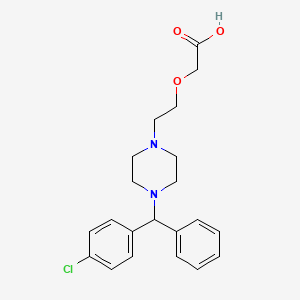

α-Hydroxymetoprolol-d7(iso-propyl-d7)(mixture of stereoisomers) is an isotope labelled metabolite of Metoprolol . Metoprolol is a selective β1 receptor blocker used to treat high blood pressure, chest pain due to poor blood flow to the heart, and a number of conditions involving an abnormally fast heart rate .

Molecular Structure Analysis

The molecular structure of α-Hydroxymetoprolol-d7(iso-propyl-d7)(mixture of stereoisomers) is represented by the formula C15H25NO4 . More detailed structural information may be available in specialized chemical databases or literature .Physical And Chemical Properties Analysis

The physical and chemical properties of α-Hydroxymetoprolol-d7(iso-propyl-d7)(mixture of stereoisomers) include its molecular structure (C15H25NO4) . More detailed properties may be available in specialized chemical databases .Applications De Recherche Scientifique

Stereoselective Metabolism Studies

Stereoselective Metabolism of Metoprolol

The stereoisomers of α-hydroxymetoprolol were separated and analyzed in human plasma and urine, revealing stereoselective metabolism in hypertensive patients. This study provided insights into the stereoselectivity in α-hydroxymetoprolol formation and renal excretion (Cerqueira et al., 2003).

Pharmacokinetics during Pregnancy

The stereoselective determination of metoprolol and α-hydroxymetoprolol in plasma was explored, especially in the context of pregnancy, indicating the stereoselective nature of pharmacokinetics and metabolism (Antunes et al., 2013).

Quantitative Determination in Human Serum

A method for determining metoprolol and α-hydroxymetoprolol in human serum was validated, highlighting its application in human pharmacokinetics (Postma-Kunnen et al., 2017).

Chiral Analysis and Separation Techniques

Chiral Separation Methods

The study focused on the chiral separation of metoprolol and its metabolites, including α-hydroxymetoprolol, using various chiral stationary phases. This research is significant for understanding the stereoselective metabolism of metoprolol (Kim et al., 2000).

Analysis in Wastewater

A method for the chiral analysis of metoprolol and its metabolites, including α-hydroxymetoprolol, in environmental water samples was developed, indicating the presence and behavior of these compounds in wastewater (Barclay et al., 2012).

Metabolism and Kinetic Disposition Studies

Stereoselective Analysis in Rat Plasma

The stereoselective kinetic disposition and metabolism of metoprolol in rats were investigated, emphasizing the enantioselective formation of its metabolites (Boralli et al., 2005).

Influence on Pharmacokinetics in Gestational Diabetes

This study examined the impact of gestational diabetes on the pharmacokinetics and transplacental distribution of metoprolol and its metabolites, including α-hydroxymetoprolol, in parturients (Antunes et al., 2015).

Simultaneous Determination in Human Plasma

A novel method for the simultaneous determination of metoprolol and α-hydroxymetoprolol in human plasma using fluorescence and second-order calibration methods was developed, contributing to the understanding of their pharmacokinetics (Gu et al., 2012).

Safety And Hazards

Propriétés

Numéro CAS |

1276197-39-7 |

|---|---|

Nom du produit |

α-Hydroxymetoprolol-d7(iso-propyl-d7)(mixture of stereoisomers) |

Formule moléculaire |

C15H13D7NO4 |

Poids moléculaire |

290.41 |

Pureté |

98% by HPLC; 99% atom D; |

Numéros CAS associés |

56392-16-6 (unlabelled) |

Synonymes |

1-[4-(1-Hydroxy-2-methoxyethyl)phenoxy]-3-[(1-methylethyl)amino-2-propanol; 1-Isopropylamino-3-(p-(α-hydroxy-β-methoxyethyl)phenoxy)-2-propanol |

Étiquette |

Metoprolol Impurities |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

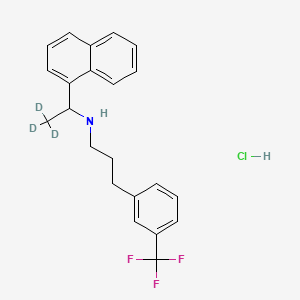

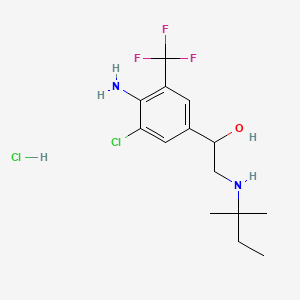

![1-[4-Amino-3-chloro-5-(trifluoromethyl)phenyl]-2-[[1,1,1,3,3,3-hexadeuterio-2-(trideuteriomethyl)propan-2-yl]amino]ethanol;hydrochloride](/img/structure/B602607.png)